7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. It is characterized by its unique structure, which includes a benzyl group at the 7th position, a bromine atom at the 8th position, and two methyl groups at the 1st and 3rd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the bromination of 1,3-dimethylxanthine followed by benzylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and benzyl chloride for the benzylation step. The reactions are usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in the formation of biaryl compounds .
Scientific Research Applications
7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-1,3-dimethyl-8-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino-3,7-dihydro-1H-purine-2,6-dione
- 1,7-dibenzyl-3-methyl-8-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino-3,7-dihydro-1H-purine-2,6-dione
- Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Uniqueness
7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 8th position and benzyl group at the 7th position differentiate it from other purine derivatives, making it a valuable compound for various research and industrial applications .
Biological Activity
7-benzyl-8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with significant biological activity. Its unique structure, characterized by a bromine atom at the 8-position and a benzyl group at the 7-position of the purine ring, contributes to its pharmacological potential. This article reviews the compound's biological activity based on diverse research findings.
- Molecular Formula : C14H13BrN4O2
- Molecular Weight : 349.18 g/mol
- CAS Number : [Not provided in the search results]
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been tested against various cancer cell lines including breast cancer (MCF-7) and melanoma (A375). In comparative studies:
- IC50 values for this compound were found to be lower than standard chemotherapy agents like methotrexate (MTX), indicating stronger efficacy in inhibiting cancer cell growth.
Compound | Cell Line | IC50 (µM) |
---|---|---|
7-benzyl-8-bromo-1,3-dimethylpurine | MCF-7 | 323 ± 2.6 |
7-benzyl-8-bromo-1,3-dimethylpurine | A375 | 175 ± 3.2 |
Methotrexate | MCF-7 | 343 ± 3.6 |
Methotrexate | A375 | 418 ± 2 |
These results suggest that this compound may serve as a lead for further development in anticancer therapies .
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. Specific studies have indicated its ability to inhibit certain enzymes involved in cancer progression and other diseases:
- MAO-B Inhibition : The compound exhibited significant inhibitory activity against monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases.
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
7-benzyl-8-bromo-1,3-dimethylpurine | MAO-B | <500 nM |
The inhibition of MAO-B is particularly noteworthy as it relates to the treatment of Parkinson's disease and depression .
Antioxidant Activity
While the compound has shown various biological activities, its antioxidant capacity appears limited compared to other known antioxidants like quercetin. This suggests that while it may contribute to overall biological effects, its primary action may not be through antioxidant mechanisms .
The biological activity of this compound is believed to stem from its structural features that allow it to interact with various biological targets:
- Binding Affinity : The compound's structure facilitates binding to specific receptors and enzymes.
- Pharmacodynamics : Understanding how this compound interacts with biological systems is crucial for optimizing its therapeutic use.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological properties of this compound:
- In vitro Studies : Evaluations against cancer cell lines have consistently shown lower IC50 values compared to existing treatments.
- In silico Assessments : Computational modeling has provided insights into the binding affinities and potential metabolic pathways.
Properties
IUPAC Name |
7-benzyl-8-bromo-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIXVNHJYVUKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.